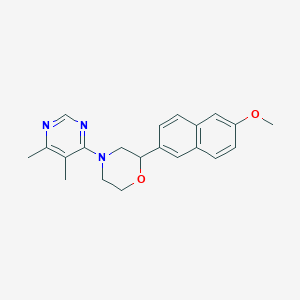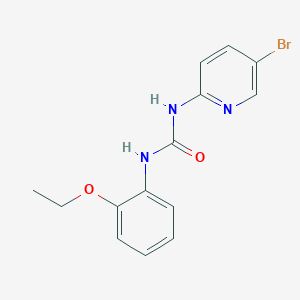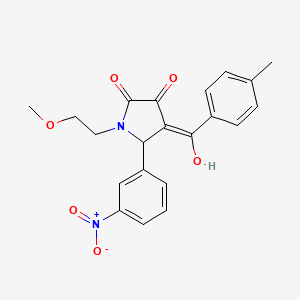
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine, also known as JNJ-39729209, is a novel and potent inhibitor of the phosphodiesterase 1 (PDE1) enzyme. PDE1 is an important regulator of intracellular signaling pathways and is involved in various physiological processes, including cardiac function, vascular tone, and neuronal signaling. Inhibition of PDE1 has been shown to have therapeutic potential in a variety of diseases, including heart failure, hypertension, and neurological disorders.
Wirkmechanismus
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine is a selective inhibitor of the PDE1 enzyme, which catalyzes the hydrolysis of cyclic nucleotides, such as cAMP and cGMP. By inhibiting PDE1, this compound increases the levels of these cyclic nucleotides, which in turn activates downstream signaling pathways. The exact mechanism of action of this compound is still being elucidated, but it is thought to involve the regulation of calcium signaling and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include:
- Increased levels of cAMP and cGMP
- Regulation of calcium signaling
- Modulation of neurotransmitter release
- Improved cardiac function
- Lowered blood pressure
- Reduced fibrosis
- Improved vascular function
- Improved motor function
- Reduced neuroinflammation
Vorteile Und Einschränkungen Für Laborexperimente
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDE1, which makes it a useful tool for studying the role of PDE1 in various physiological processes. It has also been shown to have therapeutic potential in a variety of disease models, which makes it a promising candidate for drug development.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its pharmacokinetic properties have not been fully characterized. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine. These include:
- Further characterization of its pharmacokinetic properties
- Investigation of its effects in other disease models
- Development of more potent and selective inhibitors of PDE1
- Combination therapy with other drugs for enhanced therapeutic efficacy
- Investigation of its effects on other signaling pathways and physiological processes
In conclusion, this compound is a novel and potent inhibitor of the PDE1 enzyme that has shown promising results in preclinical models of various diseases. Its mechanism of action involves the regulation of cyclic nucleotides and downstream signaling pathways. While it has several advantages for use in lab experiments, there are also some limitations to its use. Further research is needed to fully characterize its pharmacokinetic properties and investigate its potential for drug development.
Synthesemethoden
The synthesis of 4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine involves a multi-step process that starts with the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 2-bromo-6-methoxynaphthalene to form the corresponding ester. The ester is then converted to the morpholine derivative through a series of reactions involving amide formation, reduction, and cyclization. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine has been extensively studied in preclinical models and has shown promising results in various disease models. In a rat model of heart failure, this compound improved cardiac function and reduced fibrosis. In a mouse model of hypertension, this compound lowered blood pressure and improved vascular function. In a mouse model of Parkinson's disease, this compound improved motor function and reduced neuroinflammation.
Eigenschaften
IUPAC Name |
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxynaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-15(2)22-13-23-21(14)24-8-9-26-20(12-24)18-5-4-17-11-19(25-3)7-6-16(17)10-18/h4-7,10-11,13,20H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONTGHNZUHWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5322348.png)

![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5322363.png)
![7-acetyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322373.png)
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5322378.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)

![3-fluoro-5-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5322391.png)
![2-(3-bromophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322399.png)
![3-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5322414.png)
![1-(1-adamantylcarbonyl)-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5322420.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)
![4-chloro-N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5322436.png)
